

Technical Guide: Chemical Structure & Properties of Methyl 3-methoxysulfinylpropanoate

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Compound of Interest

Compound Name:	Methyl 3-(methoxysulfinyl)propanoate
CAS No.:	85939-98-6
Cat. No.:	B2385177

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Executive Summary

Methyl 3-methoxysulfinylpropanoate is an acyclic aliphatic sulfinic acid ester. Unlike common sulfoxides or sulfones, this molecule features a sulfinyl group (-S(=O)-) bonded to an oxygen atom (methoxy) and a carbon chain (propanoate). This unique connectivity (

) confers distinct chemical reactivity, particularly as an ambident electrophile and a source of chiral sulfur.

Property	Data
IUPAC Name	Methyl 3-(methoxysulfinyl)propanoate
CAS Registry Number	85939-98-6
Molecular Formula	
Molecular Weight	166.19 g/mol
Functional Groups	Sulfinate Ester, Carboxylate Ester
Chirality	Yes (Sulfur atom is a stereogenic center)

Structural Analysis & Stereochemistry

Connectivity and Electronic Structure

The molecule consists of a 3-carbon propanoate backbone terminated by a methyl ester at C1 and a methoxysulfinyl group at C3.

- Sulfinate Moiety (): The sulfur atom is in the +2 oxidation state (formal). It is bonded to a methoxy group via a single bond and an oxygen via a double bond.
- Backbone: The ethylene bridge () connects the electron-withdrawing sulfinate group to the electron-withdrawing carboxylate ester.

Sulfur Chirality

A critical feature of sulfinate esters is the optical activity of the sulfur atom. The sulfur atom forms a pyramidal geometry with a lone pair, making it a stable stereogenic center.

- Configuration: The molecule exists as a racemate () unless synthesized via asymmetric methods.

- **Stereochemical Stability:** Unlike nitrogen inversion (which is rapid), sulfur inversion has a high energy barrier (35-40 kcal/mol), rendering the enantiomers stable at room temperature.

Diastereotopic Protons (NMR Signature)

Due to the chirality of the sulfur atom, the adjacent methylene protons (at C3, to sulfur) are diastereotopic.

- **Implication:** In

¹H NMR, these protons will not appear as a simple triplet. Instead, they will manifest as a complex ABX or AB multiplet, distinct from the triplet observed in the achiral sulfone or sulfide analogs.

Synthesis Methodology

The most authoritative synthesis route for aliphatic sulfinic acid esters involves the oxidative chlorination of disulfides followed by alcoholysis. This protocol ensures high conversion and purity.

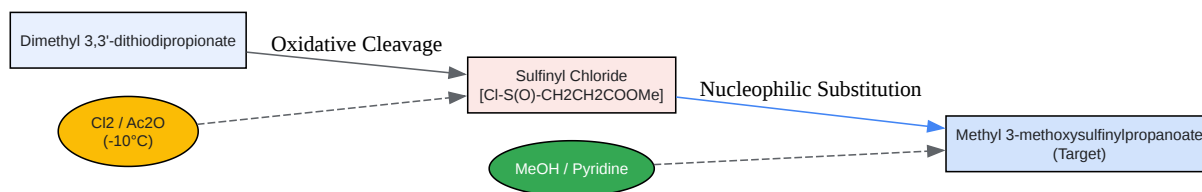
Protocol: Oxidative Chlorination-Esterification

Precursor: Dimethyl 3,3'-dithiodipropionate (derived from oxidative dimerization of methyl 3-mercaptopropionate).

Step 1: Formation of Sulfinyl Chloride The disulfide bond is cleaved using chlorine gas () or Sulfuryl Chloride () in acetic anhydride at low temperatures (-10°C to 0°C).

Step 2: Esterification (Methanolysis) The intermediate, Methyl 3-(chlorosulfinyl)propanoate, is highly reactive and is treated immediately with anhydrous methanol in the presence of a non-nucleophilic base (e.g., Pyridine or Triethylamine) to scavenge HCl.

Visualization of Synthesis Pathway



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Caption: Two-step synthesis via sulfinyl chloride intermediate. The base (Pyridine) is critical to prevent acid-catalyzed hydrolysis.

Reactivity Profile & Applications

Sulfinate esters are versatile intermediates in organic synthesis, primarily used for transferring the chiral sulfinyl group.

The Andersen Synthesis (Nucleophilic Substitution)

The most significant reaction of methyl 3-methoxysulfinylpropanoate is its reaction with Grignard reagents (

-).
- Mechanism: The Grignard reagent attacks the sulfur atom, displacing the methoxy group with inversion of configuration.

- Outcome: This yields a chiral sulfoxide with high enantiomeric excess (if the starting sulfinate was enantiopure).[1]

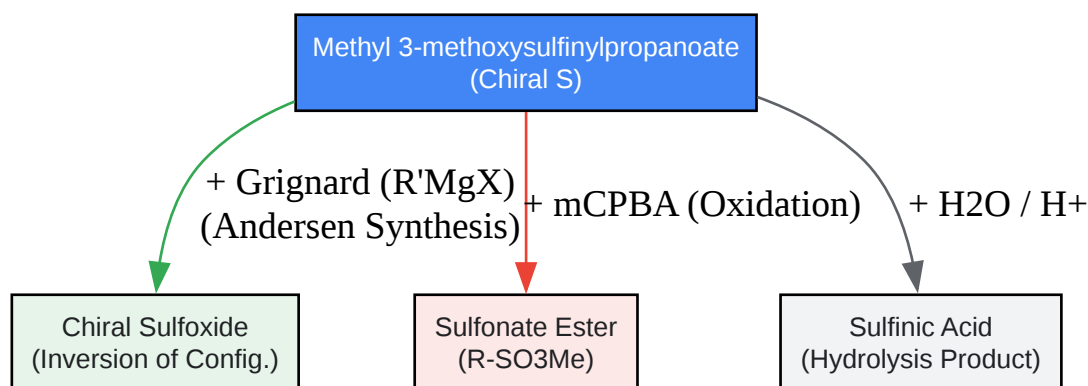
Oxidation and Hydrolysis

- Oxidation: Treatment with peroxides (e.g., mCPBA) oxidizes the sulfinate to a sulfonate ester (
-).

- Hydrolysis: Under acidic or basic aqueous conditions, the ester hydrolyzes to 3-sulfino

propanoic acid (), which is unstable and may disproportionate.

Reactivity Diagram



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Caption: Divergent reactivity pathways. The Andersen Synthesis pathway is the primary utility for drug development (chiral sulfoxide synthesis).

Experimental Characterization Data

When validating the synthesis of this compound, the following spectroscopic signatures are diagnostic.

Spectroscopy	Diagnostic Signal	Interpretation
H NMR	3.75 (s, 3H)	Methoxy group attached to Sulfinyl (). Distinct from ester OMe.
H NMR	2.90 - 3.10 (m, 2H)	Diastereotopic adjacent to chiral Sulfur.
IR	1130 cm	Strong stretching vibration (characteristic of sulfinates).
IR	1735 cm	stretch (Ester).
MS (EI)	m/z 135 ()	Loss of methoxy group from the sulfinyl center.

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- To cite this document: BenchChem. [Technical Guide: Chemical Structure & Properties of Methyl 3-methoxysulfinylpropanoate]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2385177/docs#technical-guide-chemical-structure-properties-of-methyl-3-methoxysulfinylpropanoate\]](https://www.benchchem.com/product/b2385177/docs#technical-guide-chemical-structure-properties-of-methyl-3-methoxysulfinylpropanoate)

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